molecular formula C9H11N5 B3061606 9-Cyclobutyl-9H-purin-6-amine CAS No. 132406-73-6

9-Cyclobutyl-9H-purin-6-amine

Cat. No.: B3061606
CAS No.: 132406-73-6
M. Wt: 189.22 g/mol
InChI Key: JGFAEEKLMAWINF-UHFFFAOYSA-N
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Description

9-Cyclobutyl-9H-adenine is a synthetic purine derivative that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of a cyclobutyl group attached to the ninth position of the adenine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclobutyl-9H-adenine typically involves the cycloaddition of dichloroketene to allyl benzyl ether, followed by a series of steps to convert the intermediate products into the desired compound. For instance, 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone is prepared in 50% yield and then converted in four steps to trans-3-(benzyloxymethyl)cyclobutanol. This alcohol is then coupled under Mitsunobu conditions with 6-(4-chlorophenylsulfanyl)-9H-purine to give the 9-cyclobutylpurine derivatives .

Industrial Production Methods: While specific industrial production methods for 9-Cyclobutyl-9H-adenine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 9-Cyclobutyl-9H-adenine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The nucleophilic properties of adenine derivatives are well-studied, with the N7 atom being the most nucleophilic site in neutral pH .

Common Reagents and Conditions: Common reagents used in reactions involving 9-Cyclobutyl-9H-adenine include dichloroketene, allyl benzyl ether, and Mitsunobu reagents. Reaction conditions often involve polar solvents and controlled temperatures to ensure the desired product formation.

Major Products: The major products formed from reactions involving 9-Cyclobutyl-9H-adenine depend on the specific reagents and conditions used. For example, coupling reactions under Mitsunobu conditions yield 9-cyclobutylpurine derivatives .

Scientific Research Applications

9-Cyclobutyl-9H-adenine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying nucleophilic substitution reactions.

    Biology: The compound is studied for its potential interactions with nucleic acids and proteins, providing insights into molecular recognition and binding.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to naturally occurring nucleosides.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-Cyclobutyl-9H-adenine involves its interaction with molecular targets such as nucleic acids and enzymes. The compound can act as a competitive inhibitor of enzymes involved in nucleic acid metabolism, thereby affecting DNA and RNA synthesis. The specific pathways and molecular targets are still under investigation, but its structural similarity to adenine suggests it may interfere with nucleotide incorporation and polymerase activity .

Comparison with Similar Compounds

  • 9-Ethyladenine
  • 9-Methyladenine
  • 9-β-D-arabinofuranosyladenine

Comparison: Compared to these similar compounds, 9-Cyclobutyl-9H-adenine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and biological activity. For instance, 9-Ethyladenine derivatives have been studied as adenosine receptor antagonists, highlighting the importance of side-chain modifications in determining receptor selectivity .

Properties

IUPAC Name

9-cyclobutylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-6/h4-6H,1-3H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFAEEKLMAWINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157526
Record name 9H-Purin-6-amine, 9-cyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132406-73-6
Record name 9-Cyclobutylpurin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132406736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purin-6-amine, 9-cyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-CYCLOBUTYLPURIN-6-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDB44C64DC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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